Methyl (2E)-3-cyclohexylprop-2-enoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29892. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-cyclohexylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLAFWWDQPGTLE-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-95-3 | |
| Record name | NSC29892 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Significance of Alpha,beta Unsaturated Esters in Synthetic Chemistry
Alpha,beta-unsaturated esters are a class of organic compounds characterized by an ester group conjugated with a carbon-carbon double bond. wikipedia.org This structural arrangement, with the general form (O=CR)−Cα=Cβ−R, creates a delocalized π-electron system that significantly influences the molecule's reactivity. wikipedia.orgrsc.org The conjugation makes these compounds susceptible to both 1,2-addition at the carbonyl carbon and 1,4-conjugate addition (also known as Michael addition) at the β-carbon. rsc.orgfiveable.me
The reactivity of α,β-unsaturated esters is largely dictated by the electron-withdrawing nature of the ester's carbonyl group, which polarizes the conjugated system. fiveable.me This polarization renders the β-carbon electrophilic and thus prone to attack by nucleophiles. wikipedia.org This unique reactivity makes them invaluable intermediates in a variety of carbon-carbon bond-forming reactions, which are fundamental to constructing complex organic molecules. fiveable.me
Furthermore, α,β-unsaturated esters are versatile dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings. Their reactivity in these cycloadditions can be enhanced by the use of Lewis acids that coordinate to the carbonyl oxygen. wikipedia.org The ester functionality also provides a handle for subsequent chemical transformations, allowing for the synthesis of a diverse range of compounds from a common precursor. fiveable.me
Overview of the Cyclohexyl Moiety in Organic Molecule Design
The cyclohexyl group, a six-membered saturated hydrocarbon ring, is a common substituent in the design of organic molecules, particularly in medicinal chemistry and materials science. Its inclusion in a molecular structure can significantly influence the parent molecule's physical and chemical properties.
One of the primary roles of the cyclohexyl moiety is to increase lipophilicity (fat-solubility). nih.gov This property is crucial in drug design, as it can affect how a molecule is absorbed, distributed, metabolized, and excreted. For instance, in the development of antiviral agents targeting the influenza A virus, the cyclohexyl group of certain inhibitors engages in nonpolar interactions within a predominantly hydrophobic pocket of the hemagglutinin protein, contributing to binding affinity. pnas.org
The conformational flexibility of the cyclohexane (B81311) ring, which primarily exists in a stable "chair" conformation, also introduces specific three-dimensional characteristics to a molecule. This steric bulk can influence reaction pathways and control the orientation of other functional groups, which is a key consideration in stereoselective synthesis. In drug molecules like the antidiabetic glibenclamide, the cyclohexyl ring is a primary site of metabolism. nih.gov The defined spatial arrangement imparted by the ring is often essential for precise molecular recognition at biological targets.
Stereochemical Purity and the Importance of the 2e Configuration
Stereoselective Olefination Reactions for (2E)-Configuration
Olefination reactions provide a direct route to the carbon-carbon double bond in this compound. The primary challenge lies in controlling the geometry of this newly formed double bond to favor the desired (E)-isomer.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for preparing (E)-α,β-unsaturated esters. researchgate.net It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this would involve the reaction of cyclohexanecarboxaldehyde (B41370) with a phosphonate reagent like trimethyl phosphonoacetate. The HWE reaction is renowned for its high (E)-selectivity and the ease of removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org
The high (E)-selectivity of the Horner-Wadsworth-Emmons reaction is a result of thermodynamic control over the reaction intermediates. researchgate.net The mechanism proceeds through several key steps:
Deprotonation: A base removes a proton from the α-carbon of the phosphonate ester, creating a nucleophilic phosphonate carbanion. wikipedia.org
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde (e.g., cyclohexanecarboxaldehyde), forming two diastereomeric intermediates known as betaines, which are in equilibrium with cyclic oxaphosphetane intermediates. wikipedia.orgnih.gov
Equilibration: The key to (E)-selectivity is the ability of these intermediates to interconvert. wikipedia.org The intermediate leading to the (E)-alkene is sterically less hindered and therefore thermodynamically more stable than the one leading to the (Z)-alkene. The reaction conditions are typically chosen to allow this equilibrium to be established.
Elimination: The oxaphosphetane intermediate collapses, breaking the phosphorus-carbon and oxygen-carbon bonds to form the alkene and a dialkylphosphate salt. nih.gov This elimination step is irreversible and kinetically faster from the more stable anti-oxaphosphetane, locking in the (E)-geometry. organic-chemistry.org
The choice of base and the corresponding metal cation significantly influences the (E)-selectivity of the HWE reaction. The cation plays a crucial role in the geometry of the phosphonoenolate and the subsequent transition states of the addition and elimination steps.
The stability of the phosphonoenolate intermediate is paramount; a more stable enolate generally correlates with higher (E)-selectivity. acs.org Metal cations can coordinate to the oxygen atoms of the carbonyl and phosphonate groups, organizing the transition state. The strength of this coordination affects the reaction's stereochemical outcome.
Lithium and Magnesium Cations: Smaller, "harder" cations like Li⁺ and Mg²⁺ often enhance (E)-selectivity. They form tight, six-membered chelated transition states which favor the sterically less hindered arrangement that leads to the (E)-product. wikipedia.orgacs.org The Masamune-Roush conditions, which utilize LiCl with a weaker base like DBU or triethylamine, are effective for base-sensitive substrates and promote high (E)-selectivity. nrochemistry.comacs.org Magnesium ions have also been shown to be effective, with selectivity being largely independent of temperature. acs.org
Sodium and Potassium Cations: Larger, "softer" cations like Na⁺ and K⁺ form looser ionic interactions. This can lead to a decrease in (E)-selectivity compared to lithium, as the transition state is less organized. wikipedia.org However, even with these cations, the HWE reaction generally provides the (E)-isomer as the major product.
The effect of reaction conditions on (E)-selectivity is summarized in the table below.
| Factor | Condition Favoring (E)-Selectivity | Rationale |
| Metal Cation | Li⁺ > Na⁺ > K⁺ | Smaller cations form tighter, more organized chelated intermediates, increasing the energy difference between the diastereomeric transition states. wikipedia.orgacs.org |
| Temperature | Higher Temperatures (e.g., 23 °C vs. -78 °C) | Allows the less favored kinetic intermediate to revert and equilibrate to the more stable thermodynamic intermediate leading to the (E)-product. wikipedia.orgumich.edu |
| Solvent | Tetrahydrofuran (THF) is common | The solvent can influence the aggregation and solvation of the phosphonoenolate, affecting selectivity. |
| Phosphonate Ester | Bulky ester groups | Can increase steric hindrance, further disfavoring the transition state that leads to the (Z)-isomer. |
The Wittig reaction, a foundational olefination method, involves the reaction of a phosphorus ylide with an aldehyde or ketone. berkeley.edunih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. organic-chemistry.org
For the synthesis of an α,β-unsaturated ester like this compound, the required reagent is a stabilized ylide , such as methyl (triphenylphosphoranylidene)acetate. Stabilized ylides contain an electron-withdrawing group (like an ester) on the nucleophilic carbon, which delocalizes the negative charge and makes the ylide less reactive and more stable than its "unstabilized" counterparts (which bear alkyl or H substituents). berkeley.edu
The lower reactivity of stabilized ylides is key to achieving (E)-selectivity. The initial nucleophilic addition to the aldehyde is reversible. This allows the initially formed kinetic syn-betaine intermediate to equilibrate to the more thermodynamically stable anti-betaine. The subsequent irreversible collapse of the anti-betaine to the oxaphosphetane and then to the final products yields predominantly the (E)-alkene. berkeley.eduorganic-chemistry.org
| Ylide Type | Substituent on Ylide Carbon | Reactivity | Kinetic Product | Thermodynamic Product | Predominant Alkene Isomer |
| Unstabilized | -H, -Alkyl | High | syn-Betaine | - | (Z)-Alkene |
| Stabilized | -CO₂R, -CN, -COR (Ester, Nitrile, Ketone) | Low | syn-Betaine | anti-Betaine | (E)-Alkene |
Refined Horner-Wadsworth-Emmons Protocols
Direct Esterification Strategies for 3-Cyclohexylacrylic Acid
An alternative synthetic route involves first preparing the carboxylic acid precursor, 3-cyclohexylacrylic acid, and then converting it to the desired methyl ester. This two-step approach can sometimes offer advantages in purification or yield.
Diazomethane (B1218177) (CH₂N₂) is a highly efficient, albeit hazardous, reagent for the methylation of carboxylic acids to form methyl esters. libretexts.org It reacts under very mild conditions and produces high yields, with the only byproduct being nitrogen gas. jove.comntu.edu.sg
The mechanism for the esterification of 3-cyclohexylacrylic acid with diazomethane is a straightforward, two-step process: ntu.edu.sglibretexts.org
Proton Transfer: The first step is an acid-base reaction. The acidic proton of the carboxylic acid is transferred to the diazomethane molecule, which is a strong base. researchgate.net This generates a carboxylate anion and a highly unstable methyldiazonium cation. jove.com
Nucleophilic Substitution (Sₙ2): The nucleophilic carboxylate anion then attacks the methyl group of the methyldiazonium cation in an Sₙ2 reaction. libretexts.org This displaces molecular nitrogen (N₂), an excellent leaving group, to form the final product, this compound. jove.comntu.edu.sg
Due to the high reactivity and potential explosive nature of diazomethane, it is typically generated in-situ from a precursor like N-methyl-N-nitrosourea and used immediately without isolation. libretexts.orgjove.com
Asymmetric Synthetic Approaches to Chiral Analogues and Derivatives
The generation of single-enantiomer compounds is a cornerstone of modern organic synthesis. For derivatives of prop-2-enoates, achieving high levels of stereocontrol is essential for creating molecules with specific functions. Asymmetric synthesis in this context aims to control the formation of new stereocenters, typically at the α- or β-positions of the prop-2-enoate backbone. This is accomplished through various strategies, including the temporary use of chiral auxiliaries, the application of enantioselective catalysts, and the integration of enzymatic processes.
A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach covalently bonds a chiral molecule to an achiral substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgnih.gov In the context of prop-2-enoate synthesis, an acyl chloride derivative can be reacted with a chiral auxiliary like pseudoephedrine to form a chiral amide. The α-proton of this amide can be selectively removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a stereochemically defined (Z)-enolate. wikipedia.org This enolate's facial selectivity is sterically controlled by the auxiliary, directing the approach of an electrophile (e.g., an alkyl halide) to the less hindered face. nih.gov This process, known as asymmetric alkylation, allows for the construction of a chiral carbon center at the α-position. Subsequent removal of the auxiliary yields an enantiomerically enriched carboxylic acid, which can then be esterified to the desired prop-2-enoate derivative.
The effectiveness of this method is demonstrated by the high diastereoselectivities achieved in the alkylation of pseudoephenamine amides, a practical alternative to the more regulated pseudoephedrine. nih.gov
Table 1: Diastereoselective Alkylation of Pseudoephenamine Amides Data sourced from related alkylation studies demonstrating the principle of the methodology.
| Electrophile | Crude Diastereomeric Ratio (dr) | Isolated Yield |
| Benzyl Bromide | ≥99:1 | 96% |
| Methyl Iodide | 98:2 | 99% |
| Allyl Bromide | ≥99:1 | 99% |
| Isopropyl Iodide | ≥99:1 | 84% |
| This interactive table summarizes the high diastereoselectivity achieved using pseudoephenamine as a chiral auxiliary in alkylation reactions, a key step in synthesizing chiral carboxylic acid derivatives. nih.gov |
Ligand-controlled enantioselective catalysis utilizes a chiral ligand to coordinate with a metal center, creating a chiral catalytic environment. This complex then orchestrates the reaction between substrates, favoring the formation of one enantiomer over the other. This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the chiral product.
Iridium-catalyzed asymmetric allylic substitution has emerged as a powerful tool for forming chiral C-O bonds. nih.gov Specifically, iridium(I) η³-allyl intermediates show a strong preference for reacting with nucleophiles at the more substituted end of the allyl system, making this method ideal for producing branched chiral allylic esters from racemic secondary allylic alcohols. nih.govbohrium.com
In this transformation, a racemic allylic alcohol is reacted with a carboxylic acid in the presence of an iridium catalyst complexed with a chiral phosphoramidite (B1245037) ligand. bohrium.comthieme-connect.com The reaction proceeds with high regio- and enantioselectivity, providing access to chiral allylic esters with excellent enantiomeric excess (ee). bohrium.comrsc.org The process often involves a kinetic resolution, where one enantiomer of the starting alcohol reacts faster than the other, allowing for the separation of the unreacted, enantioenriched alcohol. bohrium.com The strategic use of additives like hydrobromic acid (HBr) has been shown to be crucial for the success of this transformation with certain iridium systems. bohrium.com
Table 2: Iridium-Catalyzed Asymmetric Allylic Esterification of Racemic Alcohols Representative data showing the efficacy of Iridium catalysis in generating chiral esters.
| Racemic Allylic Alcohol | Carboxylic Acid | Ligand | Yield | Regioselectivity (b:l) | Enantiomeric Excess (ee) |
| cinnamyl alcohol derivative | Benzoic Acid | Anisyl-substituted | 50% | >20:1 | 98% |
| Racemic secondary allylic alcohol | Various | Phosphoramidite | Good | >19:1 | up to >99% |
| This interactive table presents findings from studies on iridium-catalyzed allylic esterification, highlighting the high selectivity and yields achievable. bohrium.comnih.gov |
Lewis acids play a critical role in controlling stereochemistry in various reactions, particularly in conjugate additions to α,β-unsaturated carbonyl compounds like prop-2-enoates. acs.org A chiral Lewis acid can coordinate to the carbonyl oxygen of the enoate, which serves two purposes: it activates the substrate for nucleophilic attack and it creates a sterically defined environment, shielding one face of the molecule. researchgate.net
This strategy is effective for the enantioselective conjugate addition of nucleophiles, such as Grignard reagents or stabilized carbanions, to form a new stereocenter at the β-position. acs.orgrsc.org The choice of Lewis acid and chiral ligand is critical for achieving high stereocontrol. acs.org In some systems, bifunctional catalysts that contain both a Lewis acidic site and a Brønsted base site (e.g., thiourea (B124793) derivatives of cinchona alkaloids) can activate both the enoate and the nucleophile simultaneously, leading to highly organized transition states and excellent enantioselectivity. acs.org
Chemoenzymatic synthesis leverages the exceptional selectivity of enzymes for specific transformations within a broader chemical synthesis route. nih.gov Enzymes operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, making them powerful tools for creating complex chiral molecules. researchgate.net
For the synthesis of chiral prop-2-enoate derivatives, a common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. For example, a racemic ester related to the target compound can be treated with a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other, unreacted enantiomer in high enantiomeric purity. nih.gov Similarly, a racemic alcohol precursor can be resolved through lipase-catalyzed acetylation.
Beyond resolution, enzymes can be used to create key chiral building blocks. For instance, a lipase-mediated Baeyer-Villiger oxidation can convert a prochiral ketone into a chiral lactone, which can then be chemically transformed into the desired product. nih.gov Enantioselective epoxidation of an alkene precursor, followed by regioselective ring-opening, is another powerful chemoenzymatic cascade for producing chiral intermediates. mdpi.commdpi.com These methods provide sustainable and efficient alternatives to purely chemical synthetic routes. nih.gov
Cycloaddition Reactions
The electron-deficient C=C double bond in this compound makes it a suitable component in cycloaddition reactions. These reactions are powerful tools in synthetic chemistry for the construction of cyclic compounds.
1,3-Dipolar Cycloadditions with Nitrile Oxides
One of the key cycloaddition reactions involving α,β-unsaturated esters is the [3+2] cycloaddition with nitrile oxides. mdpi.com This type of reaction, also known as the Huisgen cycloaddition, is a classic example of a 1,3-dipolar cycloaddition, leading to the formation of five-membered heterocyclic rings. mdpi.com For activated alkenes, these cycloadditions can be highly regioselective. mdpi.com The reaction involves the interaction of the 1,3-dipole (the nitrile oxide) with the dipolarophile (the alkene component of the α,β-unsaturated ester). mdpi.com
The regioselectivity of the 1,3-dipolar cycloaddition between an α,β-unsaturated ester and a nitrile oxide is a subject of detailed study, as it determines which of the two possible regioisomers is formed. mdpi.com This selectivity is governed by a combination of steric and electronic factors. mdpi.commdpi.com Frontier Molecular Orbital (FMO) theory is often used to rationalize the observed outcomes, where the dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole, or vice versa. mdpi.com
In systems analogous to this compound, such as Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate, the polarization of the C=C double bond plays a crucial role. mdpi.com The presence of the electron-withdrawing methoxycarbonyl group renders the double bond highly polarized. mdpi.com This electronic influence is a primary determinant of regioselectivity. mdpi.com For instance, in the reaction of Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate with various nitrile oxides, a high degree of regioselectivity was observed, predominantly favoring one regioisomer. nih.gov In the specific case of its reaction with 4-methoxybenzonitrile (B7767037) oxide, only a single regioisomeric product was detected, indicating complete regioselectivity. nih.gov
While stereoselectivity can be a significant factor in many cycloadditions, particularly those involving chiral alkenes, the reaction of an achiral substrate like this compound with a nitrile oxide would typically yield a racemic mixture of the enantiomeric products, unless a chiral catalyst or auxiliary is employed. mdpi.comrsc.org
The product of a [3+2] cycloaddition reaction between an alkene and a nitrile oxide is a 4,5-dihydro-1,2-oxazole, commonly known as a 2-isoxazoline. nih.govresearchgate.net These heterocyclic compounds are valuable intermediates in organic synthesis. mdpi.com
In a reaction analogous to that of this compound, the cycloaddition of various nitrile oxides to Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate yielded the corresponding methyl 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates. nih.gov The table below summarizes the regioselectivity observed in these reactions, indicating the ratio of the two possible regioisomeric isoxazoline (B3343090) products.
| Nitrile Oxide (R-CNO) | Ratio of Regioisomers (5:6) | Predominant Product |
|---|---|---|
| 4-Methoxybenzonitrile oxide | 0:100 | Regioisomer 6a |
| 2,6-Dichlorobenzonitrile oxide | 22:78 | Regioisomer 6b |
| 4-Nitrobenzonitrile oxide | 32:68 | Regioisomer 6d |
| 2,4,6-Trimethylbenzonitrile oxide | 15:85 | Regioisomer 6e |
Conjugate Addition Reactions (Michael Additions)
This compound is a classic Michael acceptor, susceptible to conjugate addition reactions. wikipedia.orgrsc.org This reaction, known as the Michael addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com It involves the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated system. masterorganicchemistry.com
Mechanistic Insights into Michael Acceptor Reactivity
The reactivity of a Michael acceptor is dictated by the electrophilicity of the β-carbon, which is made electron-deficient through conjugation with the electron-withdrawing carbonyl group. chemistrysteps.comstackexchange.com Resonance structures show a partial positive charge on the β-carbon, making it the site of nucleophilic attack. chemistrysteps.com
Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide deep insights into the reaction pathway. scilit.comresearchgate.net The nucleophilic addition step in a Michael reaction is often a highly non-synchronous process. scilit.com The formation of the new bond between the nucleophile and the β-carbon typically progresses ahead of other changes in the transition state. scilit.com
Nucleophilic Additions to the Alpha,Beta-Unsaturated System
The core of the Michael reaction is the nucleophilic attack at the β-carbon of the α,β-unsaturated system. libretexts.org This 1,4-addition pathway competes with the 1,2-addition, where the nucleophile attacks the carbonyl carbon directly. chemistrysteps.comstackexchange.com
The outcome of the reaction (1,4- vs. 1,2-addition) is largely determined by the nature of the nucleophile.
Soft Nucleophiles , such as enolates (the classic Michael donors), organocuprates (Gilman reagents), amines, and thiols, generally favor the 1,4-conjugate addition. masterorganicchemistry.comstackexchange.com This is considered the thermodynamically controlled pathway, leading to a more stable product. stackexchange.com
Hard Nucleophiles , such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition by attacking the harder electrophilic center, the carbonyl carbon. masterorganicchemistry.comstackexchange.com This is often the kinetically controlled pathway. stackexchange.com
The general mechanism for the conjugate addition to this compound proceeds in three main steps:
A nucleophile attacks the electrophilic β-carbon, breaking the C=C π-bond. masterorganicchemistry.comlibretexts.org
The resulting electrons are delocalized onto the electronegative oxygen atom, forming an enolate intermediate. masterorganicchemistry.comlibretexts.org
The enolate is then protonated (typically by the solvent or on workup) at the α-carbon to yield the final, stable 1,4-adduct. masterorganicchemistry.comlibretexts.org
| Nucleophile Type | Examples | Predominant Addition Pathway |
|---|---|---|
| Soft Nucleophiles | Enolates, R2CuLi, Amines, Thiols | 1,4-Conjugate Addition (Michael Addition) |
| Hard Nucleophiles | RLi, RMgX (often) | 1,2-Direct Addition |
Rearrangement Processes
Rearrangement reactions represent a pivotal class of transformations in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. In the context of α,β-unsaturated esters like this compound, rearrangements can involve either the olefinic bond or the broader carbon skeleton, offering pathways to diverse structural isomers and new chemical entities.
The (2E)-configuration of the double bond in this compound is generally the thermodynamically more stable isomer due to reduced steric hindrance. However, isomerization to the (Z)-isomer can be induced under specific conditions, often employing photochemical or transition-metal-catalyzed methods.
Visible-light photocatalysis has emerged as a powerful tool for E/Z isomerization. For instance, studies on related cinnamate (B1238496) esters have shown that iridium-based photosensitizers, such as fac-Ir(ppy)₃, can efficiently promote the conversion of E-isomers to Z-isomers under blue light irradiation. researchgate.net This process is believed to occur via a triplet energy transfer from the excited photocatalyst to the alkene, which facilitates rotation around the carbon-carbon double bond. researchgate.net The accumulation of the less stable Z-isomer is often possible because it quenches the catalyst at a significantly lower rate than the E-isomer. researchgate.net
Transition metals can also promote the isomerization of double bonds. Iron pentacarbonyl (Fe(CO)₅), upon photolysis, has been used to isomerize olefinic esters to their α,β-unsaturated forms. nih.govsigmaaldrich.com This process involves the formation of an Fe(CO)₃(η⁴-α,β-ester) complex, where the iron moiety coordinates to both the double bond and the ester carbonyl group. nih.govsigmaaldrich.com This complex not only catalyzes the migration of the double bond into conjugation with the carbonyl but also stabilizes the resulting α,β-unsaturated system, leading to high yields of the conjugated product. nih.govsigmaaldrich.com While this compound is already in its conjugated form, these studies highlight the inherent reactivity of the olefinic system under transition-metal catalysis and the potential for reversible isomerization under certain conditions.
Furthermore, the stereoselectivity of olefin metathesis reactions underscores the ability to control the geometry of α,β-unsaturated esters. Catalytic cross-metathesis can be controlled to produce Z-trisubstituted α,β-unsaturated esters with high stereoisomeric purity, demonstrating that specific catalytic systems can favor the formation of the less stable Z-isomer under kinetic control. nih.govnih.gov
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.orgredalyc.org For a molecule like this compound, direct participation in a Claisen rearrangement is not possible. However, it can serve as a precursor to a substrate suitable for such a rearrangement.
A synthetic sequence would first involve the reduction of the ester moiety to the corresponding allylic alcohol, (2E)-3-cyclohexylprop-2-en-1-ol. This alcohol could then be converted into an allyl vinyl ether, the key substrate for the Claisen rearrangement. redalyc.org The rearrangement itself is typically a thermal process, often requiring high temperatures (>100 °C), and proceeds through a concerted, six-membered, chair-like transition state. libretexts.orgorganic-chemistry.orgredalyc.org This concerted mechanism ensures high diastereoselectivity. redalyc.orgnih.gov
Several variants of the Claisen rearrangement have been developed to improve reaction rates and yields under milder conditions. organic-chemistry.org These often involve converting the alcohol into a more reactive intermediate:
Ireland-Claisen Rearrangement: Involves the reaction of an allylic ester with a strong base to form a silyl (B83357) enol ether or ketene (B1206846) acetal, which then rearranges at lower temperatures.
Eschenmoser-Claisen Rearrangement: Utilizes the reaction of an allylic alcohol with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal, to form an intermediate that rearranges to a γ,δ-unsaturated amide.
Johnson-Claisen Rearrangement: Employs the reaction of an allylic alcohol with an orthoester in the presence of an acid catalyst to yield a γ,δ-unsaturated ester.
Catalytic versions of the Claisen rearrangement, using Lewis acids or transition metal complexes, have also been developed to enhance efficiency and control enantioselectivity. nih.govresearchgate.net For instance, bis(oxazoline)copper(II) complexes have been successfully used as chiral catalysts for enantioselective Claisen rearrangements of aliphatic allyl vinyl ethers. researchgate.net
Functional Group Interconversions and Derivatization Strategies
The structure of this compound offers two primary sites for chemical modification: the α,β-unsaturated ester moiety and the saturated cyclohexyl ring. These functionalities allow for a wide range of derivatization strategies to synthesize new compounds with potentially altered properties.
The α,β-unsaturated ester group is a versatile functional handle. The electrophilic nature of the carbonyl carbon allows for typical ester reactions, while the conjugated system introduces additional modes of reactivity, such as conjugate additions. wikipedia.org
Key transformations of the ester moiety include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (2E)-3-cyclohexylprop-2-enoic acid, under either acidic or basic conditions. This acid is a valuable synthetic intermediate itself. chemicalbook.com
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups, allowing for the synthesis of a library of different esters.
Amidation: The ester can be converted to the corresponding amide by reaction with ammonia (B1221849) or a primary or secondary amine. wikipedia.org This reaction, often requiring elevated temperatures or catalysis, provides access to α,β-unsaturated amides, which are also important synthetic building blocks. science.gov
Reduction: The ester can be reduced to the allylic alcohol, (2E)-3-cyclohexylprop-2-en-1-ol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Selective reduction of the carbonyl group without affecting the double bond is standard for this class of reagents.
Conjugate Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to attack by nucleophiles in a Michael-type addition. wikipedia.org This allows for the introduction of a wide variety of substituents at the β-position.
The following table summarizes these potential transformations:
| Reaction | Reagent(s) | Product Type |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or OR'⁻ | New Ester |
| Amidation | R'₂NH | Amide |
| Reduction | LiAlH₄, then H₂O | Allylic Alcohol |
| Conjugate Addition | Nu⁻ (e.g., R₂CuLi) | β-Substituted Ester |
Table 1: Derivatization reactions of the ester moiety.
The cyclohexyl ring in this compound is a saturated aliphatic moiety. Its reactivity is generally lower than that of the conjugated ester system and is typical of alkanes. However, functionalization is still possible, primarily through free-radical reactions or, potentially, directed C-H activation.
The conformational flexibility of the cyclohexane (B81311) ring is a key determinant of its reactivity. The ring exists predominantly in a chair conformation, which rapidly interconverts with its flipped-chair conformer at room temperature. youtube.comyoutube.com Substituents on the ring can occupy either axial or equatorial positions. youtube.com To minimize steric strain (specifically 1,3-diaxial interactions), the large prop-2-enoate substituent will strongly prefer the equatorial position, which may lock the ring in a specific conformation. youtube.com
Potential transformations include:
Free-Radical Halogenation: In the presence of UV light or a radical initiator, cyclohexane rings can undergo halogenation (e.g., with Br₂ or Cl₂) to introduce a halogen atom. The selectivity of this reaction can be low, potentially leading to a mixture of isomers.
Oxidation: Strong oxidizing agents can, under harsh conditions, lead to the oxidation of C-H bonds, potentially forming cyclohexanols or cyclohexanones. However, controlling the position and extent of oxidation is a significant challenge.
Directed C-H Activation: Modern synthetic methods involving transition-metal catalysis could potentially achieve selective functionalization of C-H bonds on the ring, directed by the nearby ester functionality.
The presence of the electron-withdrawing prop-2-enoate group is unlikely to have a significant electronic effect on the distant C-H bonds of the saturated ring, so reactivity will be primarily governed by statistical factors and steric accessibility.
Applications in Advanced Organic Synthesis and Chemical Research
Role as a Building Block for Complex Organic Molecules
As a Michael acceptor and a dienophile, Methyl (2E)-3-cyclohexylprop-2-enoate has the functional handles necessary to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of complex molecular architectures.
Intermediate in Heterocyclic Compound Synthesis (e.g., Benzo[h]quinazolines)
The synthesis of fused heterocyclic systems such as benzo[h]quinazolines often involves the cyclization of precursors that can be assembled using α,β-unsaturated esters. These reactions can proceed through various mechanisms, including annulations and multi-component reactions where the ester can act as a key synthon.
While the general synthetic utility of α,β-unsaturated esters in forming heterocyclic rings is well-established, specific studies employing this compound for the synthesis of benzo[h]quinazolines are not prominently documented in scientific literature. Research in this area has utilized structurally related precursors; for instance, the synthesis of 5-cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one has been achieved starting from ethyl (2Z)-2-cyano-3-cyclohexylbut-2-enoate. This suggests that cyclohexyl-containing moieties are compatible with the reaction conditions required for forming the benzo[h]quinazoline scaffold, but direct evidence for the use of this compound itself is not available.
Precursor for Spirocyclic Systems
Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures. The construction of these systems can involve intramolecular cyclizations or cycloaddition reactions where a reactant like this compound could potentially serve as a starting material.
Despite the growing importance of spirocycles, there is no specific mention in the available literature of this compound being used as a precursor for their synthesis. The potential for its use exists in principle, for example, in intramolecular Michael additions or other cyclization strategies, but such applications have not been reported.
Substrate for Exploring Novel Catalytic Reactions and Methodologies
The electron-deficient double bond in this compound makes it an ideal substrate for a wide range of catalytic transformations, offering a platform to test the efficiency, selectivity, and scope of new catalytic systems.
Studies on Regioselective and Enantioselective Transformations
The development of catalytic methods that can control regioselectivity (which part of a molecule reacts) and enantioselectivity (the 3D orientation of the product) is a major focus of modern organic synthesis. α,β-Unsaturated esters are common substrates in such studies.
However, a review of the literature does not show specific studies where this compound has been used as a substrate to explore new regioselective or enantioselective reactions. Research in this field often utilizes a range of α,β-unsaturated esters to demonstrate the broad applicability of a new catalyst or method, but this particular compound does not appear to have been included in these studies.
Investigation of Metal-Catalyzed Hydrofunctionalizations of Alkenes
Metal-catalyzed hydrofunctionalization reactions, where a hydrogen atom and another functional group are added across the double bond, are powerful tools for creating functionalized molecules from simple alkenes. The double bond in this compound is, in theory, susceptible to such transformations.
Currently, there is no specific research available that details the use of this compound as a substrate in the investigation of new metal-catalyzed hydrofunctionalization reactions.
Probing Molecular Interactions and Biological Targets
The incorporation of specific structural motifs, such as the cyclohexyl group in this compound, can be used to probe the binding pockets of enzymes or receptors. The ester functionality also allows for its potential role as a covalent modifier or its hydrolysis to a biologically active carboxylic acid.
There is no information in the public scientific literature to suggest that this compound has been specifically designed or used for probing molecular interactions or biological targets.
Studies on Nuclear Receptor Modulation (e.g., NR2F6)
Nuclear receptors are a critical class of proteins that regulate a host of physiological processes, making them prime targets for therapeutic intervention. One such receptor, the Nuclear Receptor Subfamily 2 Group F Member 6 (NR2F6), is an orphan nuclear receptor, meaning its natural ligand is unknown. uniprot.org It has been identified as a potential therapeutic target in immunology and oncology. medchemexpress.com
Intensive research has been undertaken to identify small molecules that can modulate the activity of nuclear receptors like NR2F6. While various compounds are being investigated for their potential to interact with NR2F6, a search of publicly available scientific literature and chemical databases did not yield specific studies that identify this compound as a modulator of NR2F6. Commercially available modulators, such as "NR2F6 modulator-1," have distinct chemical structures and different identifying CAS numbers (e.g., 904449-84-9) from this compound (CAS 26429-99-2). biosschina.comchemicalbook.comreagentia.euchemspider.comguidechem.com
The discovery of novel ligands for nuclear receptors often involves high-throughput screening of large chemical libraries, followed by detailed biological assays to confirm binding and functional activity. mdpi.com Without specific experimental data, any potential interaction between this compound and NR2F6 remains speculative.
Chemical Reactivity Profiling in Mechanistic Toxicological Research
The toxicological properties of α,β-unsaturated carbonyl compounds, also known as Michael acceptors, are often linked to their reactivity with biological nucleophiles, such as the thiol groups in cysteine residues of proteins. The electrophilic nature of the carbon-carbon double bond in these molecules can lead to covalent adduct formation, which is a key initiating event in various toxicity pathways.
Research in this area often involves measuring reaction rates with model thiols, such as glutathione (B108866) or N-acetylcysteine, to develop a reactivity scale. This information can then be used to predict the potential for adverse effects like skin sensitization or aquatic toxicity. Without direct experimental measurement, the precise reactivity of this compound within this framework remains to be determined.
Applications in Materials Science Research
The polymerizable nature of the acrylate (B77674) group in this compound makes it a candidate monomer for the synthesis of novel polymeric materials.
Synthesis of Polymeric Derivatives and Compositions
The polymerization of acrylate monomers is a fundamental process in materials science for creating a wide range of polymers with diverse properties. The cyclohexyl group in an acrylate monomer can impart specific characteristics to the resulting polymer, such as increased glass transition temperature (Tg), improved thermal stability, and enhanced mechanical properties compared to their linear alkyl counterparts. google.com
While specific studies detailing the synthesis and characterization of homopolymers of this compound are not prevalent in the reviewed literature, the polymerization of structurally similar cyclohexyl acrylates is well-documented. For instance, poly(cyclohexyl acrylate) is known to be a strong, tough, and elastic material with good water resistance. google.com The synthesis of such polymers can be achieved through various methods, including free-radical polymerization. google.comosti.gov
The general approach to synthesizing a polymer from a substituted cyclohexyl acrylate involves the reaction of the monomer in the presence of a radical initiator. The resulting polymer's properties would be influenced by factors such as the molecular weight, polydispersity, and the tacticity of the polymer chains.
Copolymerization of cyclohexyl-substituted acrylates with other monomers is another strategy to tailor the properties of the final material. For example, block copolymers consisting of rigid segments, potentially derived from a cyclohexyl acrylate, and flexible polyacrylate segments can be synthesized to create materials with specific thermal and mechanical properties. researchgate.net The incorporation of the bulky cyclohexyl group can lead to polymers with higher glass transition temperatures. researchgate.netrsc.org
The table below summarizes different types of related monomers and their polymers mentioned in the context of this article.
| Monomer/Polymer Name | CAS Number |
| This compound | 26429-99-2 chemicalbook.comchemspider.comguidechem.comechemi.comchemicalbook.com |
| NR2F6 modulator-1 | 904449-84-9 biosschina.comreagentia.eu |
| Cyclohexyl prop-2-enoate | 18298 (CID) nih.gov |
| Methyl 2-methylprop-2-enoate | 6658 (CID) nih.gov |
| Ethyl prop-2-enoate | 8821 (CID) nih.gov |
| 2-Methylprop-2-enoic acid | 4093 (CID) nih.gov |
| 3-Methyl-2-butene-1-thiol | 146586 (CID) nih.gov |
| Prop-2-enenitrile | 7855 (CID) nih.gov |
| NR2F2-IN-1 | 1049691-47-5 medchemexpress.com |
| Poly(cyclohexyl acrylate) | 9003-99-0 |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Routes
The chemical industry's shift towards sustainability is a major driver for innovation in organic synthesis. For a compound like methyl (2E)-3-cyclohexylprop-2-enoate, future research will likely focus on developing greener synthetic protocols that minimize environmental impact.
Current synthetic methods often rely on traditional reactions like the Wittig or Horner-Wadsworth-Emmons reactions, which can generate significant stoichiometric byproducts. Future approaches will aim to replace these with more atom-economical and environmentally benign alternatives. One promising area is the use of biocatalysis. Enzymes, such as amylases, have demonstrated the ability to catalyze the synthesis of acrylate (B77674) derivatives from renewable resources like starch. rsc.orgrug.nl This chemo-enzymatic approach could offer a sustainable route to acrylic monomers, potentially applicable to the synthesis of cyclohexyl-containing variants. nih.govnih.gov
Furthermore, the development of catalyst-free and solvent-free reaction conditions is a key goal. For instance, ultrasound-assisted synthesis has been shown to be an effective green method for producing α,β-unsaturated esters and ketones in an aqueous medium without the need for a catalyst. benthamdirect.com Similarly, the use of basic zeolites as solid catalysts in Knoevenagel condensations offers a recyclable and environmentally friendly alternative to homogeneous catalysts for creating α,β-unsaturated carbonyl compounds. scielo.brresearchgate.net
| Green Synthesis Strategy | Potential Application to this compound Synthesis | Key Advantages |
| Biocatalysis | Enzymatic synthesis from cyclohexanol (B46403) and an acrylic acid precursor. | Use of renewable feedstocks, mild reaction conditions, high selectivity. |
| Ultrasound-Assisted Synthesis | Catalyst-free condensation of cyclohexanecarbaldehyde and a methyl acetate (B1210297) equivalent. | Reduced reaction times, energy efficiency, use of water as a solvent. |
| Heterogeneous Catalysis | Knoevenagel condensation using recyclable solid acid or base catalysts. | Ease of catalyst separation and reuse, reduced waste generation. |
| Palladium-Catalyzed Dehydrogenation | Direct α,β-dehydrogenation of methyl 3-cyclohexylpropanoate. | High atom economy, avoids the use of stoichiometric oxidants. organic-chemistry.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The electron-deficient nature of the double bond in this compound makes it a versatile platform for a wide range of chemical transformations. Future research will undoubtedly focus on uncovering novel reactivity patterns and developing unprecedented transformations.
Photoredox catalysis has emerged as a powerful tool for enabling previously challenging reactions. mdpi.com For electron-deficient alkenes like this compound, photoredox catalysis can facilitate formal hydrogenation reactions under mild conditions, overcoming the low electron affinity of the alkene. gre.ac.uk This methodology opens up new avenues for the selective reduction of the double bond. Furthermore, the combination of photoredox and nickel dual catalysis allows for complex transformations such as the arylsilylation of electron-deficient alkenes. researchgate.net The synergy of photoredox and copper catalysis has also been shown to enable difunctionalization reactions of electron-deficient alkenes, providing access to complex molecular architectures. acs.org
Organocatalysis continues to be a vibrant area of research, with new catalysts and reactions being constantly developed. Cinchona-derived organocatalysts, for example, have been successfully used for the enantioselective peroxidation of γ,δ-unsaturated β-keto esters, a transformation that could potentially be adapted for α,β-unsaturated esters like this compound. nih.gov The development of photoenolization strategies also presents exciting opportunities for the contra-thermodynamic isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts. acs.org
| Catalytic Approach | Potential Transformation of this compound | Significance |
| Photoredox Catalysis | Formal hydrogenation, difunctionalization (e.g., trifluoromethylthiolation), arylsilylation. mdpi.comgre.ac.ukresearchgate.net | Access to novel saturated and functionalized derivatives under mild conditions. |
| Dual Catalysis (Photoredox/Metal) | Complex cross-coupling and difunctionalization reactions. researchgate.netacs.org | Construction of intricate molecular scaffolds with high efficiency. |
| Organocatalysis | Asymmetric conjugate additions, peroxidations, and other stereoselective transformations. nih.govsigmaaldrich.com | Synthesis of chiral molecules with high enantiomeric purity. |
| Photoenolization Catalysis | Contra-thermodynamic isomerization to the β,γ-unsaturated ester. acs.org | Access to less stable isomers with potential for further synthetic elaboration. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made. These technologies offer significant advantages in terms of reproducibility, scalability, and the ability to rapidly screen reaction conditions. For the synthesis and derivatization of this compound, these platforms hold immense potential.
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, can lead to improved reaction control, enhanced safety, and higher yields. metoree.com Automated synthesis platforms, which combine robotics with software for experimental design and execution, can accelerate the discovery of new reactions and the optimization of existing ones. wikipedia.orgkit.edu These systems can perform a large number of experiments in parallel, generating vast amounts of data that can be used to train machine learning models for reaction prediction. researchgate.net
The development of automated intelligent platforms for high-throughput chemical synthesis will undoubtedly accelerate research on this compound, enabling the rapid exploration of its chemical space and the discovery of new derivatives with desirable properties. researchgate.net
Advanced Computational Design and Predictive Modeling
Computational chemistry has become an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) calculations and other computational methods are increasingly used to understand reaction mechanisms, predict reactivity, and design new catalysts and substrates. researchgate.netugent.bedntb.gov.ua
For this compound, computational studies can provide valuable insights into its electronic structure and reactivity. DFT calculations can be employed to model various reactions, such as cycloadditions and conjugate additions, helping to rationalize and predict their regio- and stereochemical outcomes. researchgate.netnih.gov This predictive power can significantly reduce the amount of experimental work required to develop new synthetic methods.
The rise of machine learning in chemistry is another exciting development. rsc.orgresearchgate.net Machine learning models can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. stanford.edunih.govrsc.org As more data on the reactivity of α,β-unsaturated esters becomes available, these models will become increasingly accurate and valuable for guiding the synthesis and derivatization of this compound.
Discovery of Novel Applications in Interdisciplinary Scientific Fields
While the primary applications of this compound may currently lie within the realm of organic synthesis, its unique structural features suggest potential for use in a variety of interdisciplinary fields.
In materials science, the cyclohexyl group can impart desirable properties such as increased glass transition temperatures and hydrophobicity to polymers. rsc.orgrsc.orgresearchgate.net Copolymers incorporating cyclohexyl-containing monomers have been shown to have adjustable thermal properties and, in some cases, water solubility, making them interesting candidates for a range of applications. rsc.orgresearchgate.net Silsesquioxane-based glasses containing cyclohexyl groups have also been developed, exhibiting low melting temperatures and high transparency. acs.org The acrylate moiety, on the other hand, is a common building block for polymers, and its presence in this compound opens up the possibility of incorporating this molecule into novel polymeric materials.
In medicinal chemistry, acrylate derivatives are recognized as a valuable scaffold for the design of new therapeutic agents. rsc.orgnih.govnih.govacs.org They have been investigated for a range of biological activities, including anticancer and antimicrobial effects. rsc.orgtandfonline.com The cyclohexyl group is also a common feature in many bioactive molecules. The combination of these two pharmacophoric groups in this compound makes it and its derivatives interesting candidates for drug discovery programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
